Isosamidin
Overview
Description
Isosamidin is a pharmacologically active compound extracted from the roots of Peucedanum japonicum, a perennial plant found in coastal regions of Japan. Classified as a coumarin, this compound has been studied for its various biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isosamidin is primarily isolated from the roots of Peucedanum japonicum through extraction and purification processes. The extraction involves the use of solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Isosamidin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Chemistry: It serves as a model compound for studying coumarin derivatives and their chemical properties.
Mechanism of Action
Isosamidin exerts its effects through several mechanisms:
Inhibition of ROS Generation: It prevents the generation of ROS, thereby protecting cells from oxidative stress.
Regulation of Apoptotic Pathways: this compound downregulates the expression of pro-apoptotic proteins like Bax and upregulates anti-apoptotic proteins like Bcl-2.
Inhibition of MAPK Activation: It inhibits the activation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK), which are involved in stress responses.
Comparison with Similar Compounds
Isosamidin is unique among coumarin derivatives due to its potent cytoprotective and antioxidant properties. Similar compounds include:
Esculetin: Another coumarin derivative with antioxidant and anti-inflammatory properties.
Scopoletin: Known for its anti-inflammatory and antimicrobial activities.
Umbelliferone: Exhibits antioxidant and hepatoprotective effects.
Compared to these compounds, this compound shows higher effectiveness in inhibiting apoptosis and protecting endothelial cells from oxidative stress .
Properties
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWBGHNQKUFNN-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331747 | |
Record name | Isosamidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53023-18-0 | |
Record name | 2-Butenoic acid, 3-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53023-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosamidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological activity of Isosamidin observed in research?
A1: this compound, a natural compound extracted from Peucedanum japonicum, has demonstrated an inhibitory effect on phenylephrine-induced contractions in isolated human prostate tissue. This suggests a potential role in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). []
Q2: Beyond its potential in BPH, what other biological activities have been reported for this compound?
A2: Studies have shown that this compound can protect human umbilical vein endothelial cells (HUVECs) from methylglyoxal (MGO)-induced apoptosis. This protective effect is attributed to:
- ROS Suppression: this compound significantly reduces the generation of reactive oxygen species (ROS) triggered by MGO. []
- Bax/Bcl-2 Modulation: It downregulates the expression of the pro-apoptotic protein Bax while upregulating the anti-apoptotic protein Bcl-2. []
- MAPK Inhibition: this compound inhibits the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are involved in stress and apoptosis signaling. []
- AGE Breakdown: It contributes to the breakdown of advanced glycation end products (AGEs), which are harmful compounds formed by MGO. []
Q3: Are there any structural analogs of this compound that exhibit different biological activities?
A4: Yes, research on Peucedanum japonicum led to the isolation of 3ʹS,4ʹS-disenecioylkhellactone, a coumarin molecule structurally related to this compound. While both compounds are found in the same plant, 3ʹS,4ʹS-disenecioylkhellactone demonstrates cytotoxicity in HL-60 leukemia cells, inducing apoptosis through caspase activation and mitochondrial membrane potential disruption. This highlights the diverse biological activities possible even within closely related natural products. []
Q4: What are the sources and methods for isolating this compound?
A5: this compound has been successfully isolated from the roots of Peucedanum japonicum [] and Prionosciadium thapsoides. [] Extraction typically involves solvents with varying polarities followed by purification techniques like column chromatography. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.